molecular formula C19H25N3O3 B14935110 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide

Cat. No.: B14935110
M. Wt: 343.4 g/mol
InChI Key: DJSFNUHAUISHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridoindole class, characterized by a fused pyridine-indole scaffold. Its structure includes an 8-methoxy substitution on the indole ring and a 4-oxo-N-isopropylbutanamide side chain. The pyrido[4,3-b]indole core is critical for biological interactions, as seen in related compounds targeting neurological and oncological pathways .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-propan-2-ylbutanamide

InChI

InChI=1S/C19H25N3O3/c1-12(2)20-18(23)6-7-19(24)22-9-8-17-15(11-22)14-10-13(25-3)4-5-16(14)21-17/h4-5,10,12,21H,6-9,11H2,1-3H3,(H,20,23)

InChI Key

DJSFNUHAUISHAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Enzymatic Aminolysis

Lipase-catalyzed amidation demonstrates potential for greener synthesis:

$$
\text{Butanoic acid derivative} + \text{Isopropylamine} \xrightarrow{\text{CAL-B}} \text{Target compound}
$$

Advantages :

  • 89% conversion at 35°C
  • No racemization observed
  • Simplified purification

Solid-Phase Synthesis

Immobilization of the pyridoindole core on Wang resin enables iterative synthesis:

  • Resin activation with HOBt/DIC
  • Pyridoindole coupling (12 hours, DMF)
  • On-resin acylation with Fmoc-Glu-OAll
  • Amidation with isopropylamine
  • TFA cleavage (95% purity)

This method facilitates parallel synthesis of analogs but requires specialized equipment.

Applications and Derivatives

The target compound serves as a key intermediate for:

  • Glycogen synthase kinase-3β inhibitors (IC$$ _{50} $$ = 2.3 μM)
  • Serotonin receptor modulators (K$$ _i $$ = 15 nM for 5-HT$$ _{2A} $$)
  • Anticancer agents (GI$$ _{50} $$ = 8.7 μM against MCF-7)

Table 2. Biological Activity of Structural Analogs

Compound Modification Target Activity
4-Oxo replacement with thione GSK-3β IC$$ _{50} $$ 1.8 μM
N-cyclopentyl substitution 5-HT$$ _{2C} $$ K$$ _i $$ 9.2 nM
Methoxy → ethoxy Pim-1 kinase IC$$ _{50} $$ 4.1 μM

Chemical Reactions Analysis

Types of Reactions

4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the butanamide chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to the inhibition of cell proliferation . Molecular docking studies have shown that this compound binds to the active site of tyrosine kinases, which are crucial for cell signaling and growth .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis :

  • The tert-butyl carboxylate analog (Compound 4) achieved a high yield (75%) via halogen-atom transfer (XAT) methods, indicating robustness in forming the pyridoindole core .
  • Lower yields in trifluoromethyl pyrazole derivatives (e.g., 22% for Compound 11) suggest steric or electronic challenges in coupling bulkier substituents .

Functional Group Impact :

  • The 4-oxo-N-isopropylbutanamide group in the target compound may offer improved solubility compared to tert-butyl esters (e.g., Compound 4) or carboxylic acids (e.g., the discontinued analog in ) .
  • Trifluoromethyl groups (e.g., Compounds 11, 32) enhance metabolic stability and binding affinity but complicate synthesis due to their electron-withdrawing nature .

Stereochemical Considerations :

  • Several analogs (e.g., Compounds 11, 12, 13) exhibit conformational isomerism (Ca/Cb ratios ranging from 56/44 to 67/33), highlighting the flexibility of the pyridoindole scaffold and its sensitivity to substituent placement .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and spectrometric methods. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak (e.g., [M+H]⁺). Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR: Assign methoxy protons (~δ 3.8–4.0 ppm) and indole/pyridine aromatic protons (δ 6.5–8.5 ppm).
  • ¹³C NMR: Verify carbonyl carbons (amide C=O at ~170 ppm) and quaternary carbons in the pyridoindole scaffold.
    Cross-validate results with X-ray crystallography using software like SHELXL for refinement .

Q. How can researchers design a robust synthetic pathway for this compound?

  • Methodological Answer: Prioritize convergent synthesis. Construct the pyrido[4,3-b]indole core via Pictet-Spengler cyclization, followed by coupling with the butanamide moiety using peptide-coupling reagents (e.g., HATU or EDCI). Optimize reaction conditions (solvent polarity, temperature) to minimize side products. Monitor purity via HPLC (C18 column, gradient elution) and characterize intermediates at each step .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer: Discrepancies may arise from bioavailability or metabolite interference. Conduct:

  • Plasma Stability Assays: Incubate the compound in plasma (human/rat) at 37°C, analyze degradation via LC-MS.
  • Tissue Distribution Studies: Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track absorption and organ-specific accumulation.
  • Metabolite Identification: Employ high-resolution tandem MS (HR-MS/MS) to identify active/inactive metabolites.
    Reference receptor-binding assays (e.g., radioligand displacement) to confirm target engagement .

Q. How can computational methods guide structural optimization for improved target selectivity?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with the target receptor (e.g., neurotransmitter or enzyme active sites). Use free-energy perturbation (FEP) to predict binding affinity changes upon substituent modification. Validate predictions with SAR studies :

  • Replace the methoxy group with halogens (e.g., Cl, F) to assess steric/electronic effects.
  • Modify the isopropylamide moiety to enhance hydrophobicity or hydrogen-bonding capacity.
    Cross-reference crystallographic data (e.g., SHELX-refined structures) to validate docking poses .

Q. What experimental frameworks are suitable for assessing off-target effects in neurological studies?

  • Methodological Answer: Use a tiered approach:

  • Primary Screening: Radioligand binding assays against a panel of receptors (e.g., serotonin, dopamine, vasopressin).
  • Secondary Profiling: Functional assays (cAMP accumulation, calcium flux) to confirm activity.
  • In Vivo Behavioral Models: Test anxiety-related phenotypes (e.g., elevated plus maze) in rodents, comparing dose-response curves to positive controls (e.g., SSR149415, a V1b antagonist) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.